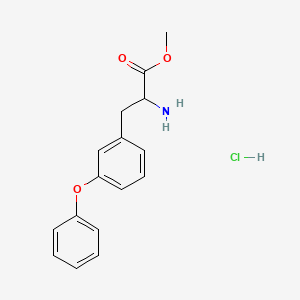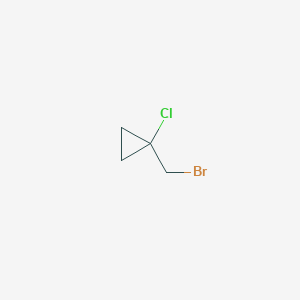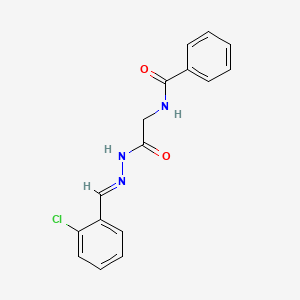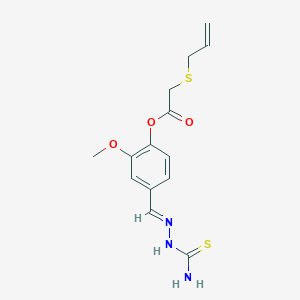
Methyl 2-amino-3-(3-phenoxyphenyl)propanoate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-amino-3-(3-phenoxyphenyl)propanoate hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of pharmacology. This compound is a derivative of phenylalanine and has been shown to have various biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of methyl 2-amino-3-(3-phenoxyphenyl)propanoate hydrochloride is not fully understood. However, it has been suggested that this compound may exert its biological effects by modulating the activity of certain enzymes and receptors in the body. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that is involved in the regulation of glucose and lipid metabolism.
Biochemical and physiological effects:
Methyl 2-amino-3-(3-phenoxyphenyl)propanoate hydrochloride has been shown to have various biochemical and physiological effects. It has been reported to exhibit anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and prostaglandins. This compound has also been shown to have antitumor effects by inducing apoptosis in cancer cells. Additionally, it has been suggested that methyl 2-amino-3-(3-phenoxyphenyl)propanoate hydrochloride may have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using methyl 2-amino-3-(3-phenoxyphenyl)propanoate hydrochloride in lab experiments is its potential to exhibit various biological activities. This compound has been shown to have anti-inflammatory, analgesic, antitumor, and neuroprotective effects, making it a versatile tool for studying different biological processes. However, one of the limitations of using this compound in lab experiments is its complex synthesis method. The multi-step process involved in synthesizing this compound can be time-consuming and may require specialized equipment and expertise.
Direcciones Futuras
There are several potential future directions for research on methyl 2-amino-3-(3-phenoxyphenyl)propanoate hydrochloride. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Further studies are needed to investigate the neuroprotective effects of this compound and its potential mechanisms of action. Another area of interest is its potential use as an anti-inflammatory agent. Studies are needed to further elucidate the anti-inflammatory effects of this compound and its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, research on the synthesis of this compound may lead to the development of more efficient and cost-effective methods for its production.
Métodos De Síntesis
Methyl 2-amino-3-(3-phenoxyphenyl)propanoate hydrochloride can be synthesized through a multi-step process. The first step involves the protection of phenylalanine's carboxyl group using a protecting group such as tert-butyloxycarbonyl (BOC). The amino group is then protected using a protecting group such as benzyloxycarbonyl (Z). The protected phenylalanine is then reacted with 3-phenoxybenzaldehyde in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the desired product. The protecting groups are then removed using appropriate reagents to obtain the final product, methyl 2-amino-3-(3-phenoxyphenyl)propanoate hydrochloride.
Aplicaciones Científicas De Investigación
Methyl 2-amino-3-(3-phenoxyphenyl)propanoate hydrochloride has been extensively studied for its potential applications in the field of pharmacology. It has been shown to have various biological activities such as anti-inflammatory, analgesic, and antitumor effects. This compound has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
methyl 2-amino-3-(3-phenoxyphenyl)propanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3.ClH/c1-19-16(18)15(17)11-12-6-5-9-14(10-12)20-13-7-3-2-4-8-13;/h2-10,15H,11,17H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SONDOLRJTYXGSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC(=CC=C1)OC2=CC=CC=C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-chloro-3-[(3,4-dimethoxyphenyl)sulfonyl]-2H-chromen-2-one](/img/structure/B2661566.png)

![3-Methyl-1-[(2-methyl-3-phenyltetrahydro-5-isoxazolyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile](/img/structure/B2661568.png)



![4-(3-chloro-4-ethoxybenzoyl)-1-[(furan-2-yl)methyl]-3-hydroxy-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B2661577.png)
![7-Cyclopentyl-1,3-dimethyl-5-(2-piperidin-1-ylethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2661578.png)
![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2,3-dimethoxybenzamide](/img/structure/B2661580.png)
![N-(2-cyclopropyl-2-hydroxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2661581.png)